molecular formula C32H24Cl2FN3O4 B11835665 benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

Cat. No.: B11835665
M. Wt: 604.5 g/mol
InChI Key: MYHQGSKWEZVAHL-JGCGQSQUSA-N
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Description

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes multiple functional groups such as indole, benzyl, and carbamate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzyl chloroformate with an appropriate amine to form the carbamate linkage . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its multiple functional groups provide versatility in synthesis and potential biological activities .

Properties

Molecular Formula

C32H24Cl2FN3O4

Molecular Weight

604.5 g/mol

IUPAC Name

benzyl N-[(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate

InChI

InChI=1S/C32H24Cl2FN3O4/c1-41-23-10-7-19(8-11-23)17-38-28-12-9-22(33)15-24(28)32(30(38)39,37-31(40)42-18-20-5-3-2-4-6-20)29-14-21-13-26(35)25(34)16-27(21)36-29/h2-16,36H,17-18H2,1H3,(H,37,40)/t32-/m1/s1

InChI Key

MYHQGSKWEZVAHL-JGCGQSQUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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